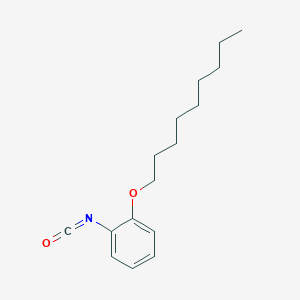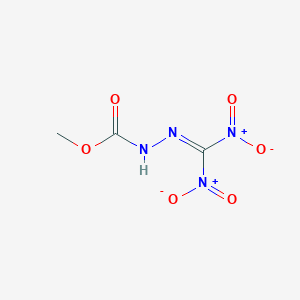
Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dinitromethylidene group attached to a hydrazine carboxylate moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate typically involves the reaction of methyl hydrazinocarboxylate with dinitromethane under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with the presence of a base like sodium acetate to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the dinitromethylidene group to a less oxidized state.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate involves its interaction with molecular targets through its reactive functional groups. The dinitromethylidene group can participate in electron transfer reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can lead to various biochemical and chemical effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl hydrazinocarboxylate: A precursor in the synthesis of Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate.
Dinitromethane: Another compound with a dinitro group, used in similar chemical reactions.
Uniqueness
This compound is unique due to its combination of a dinitromethylidene group and a hydrazine carboxylate moiety
Propriétés
Numéro CAS |
56152-67-1 |
|---|---|
Formule moléculaire |
C3H4N4O6 |
Poids moléculaire |
192.09 g/mol |
Nom IUPAC |
methyl N-(dinitromethylideneamino)carbamate |
InChI |
InChI=1S/C3H4N4O6/c1-13-3(8)5-4-2(6(9)10)7(11)12/h1H3,(H,5,8) |
Clé InChI |
WZTFFYXOIJXYJZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NN=C([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
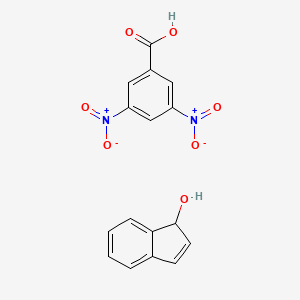
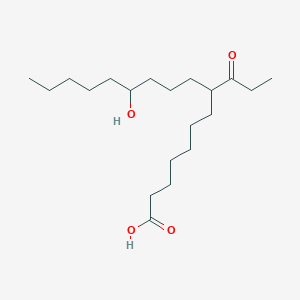
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
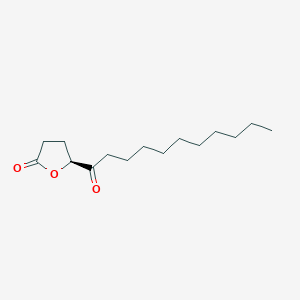

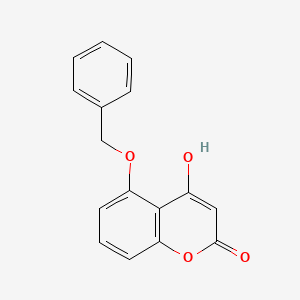

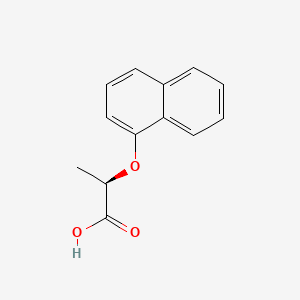
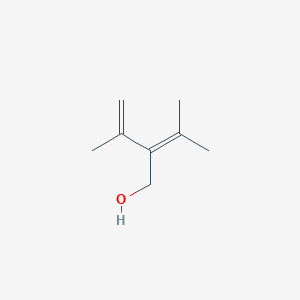
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
![(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14636809.png)
